4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide
Overview
Description
4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom, an ethyl group, and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the ethyl group: This can be done via alkylation using ethyl halides in the presence of a base.
Coupling with pyridin-3-yl group: The final step involves coupling the brominated thiophene with a pyridin-3-yl amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Alkylation: Ethyl halides in the presence of a base like potassium carbonate.
Coupling: Palladium catalysts for Suzuki-Miyaura coupling, and EDCI for amide bond formation.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
4-chloro-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-5-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-5-ethyl-N-pyridin-3-ylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-2-10-9(13)6-11(17-10)12(16)15-8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAGRUDZXXLICD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CN=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826660 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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